N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures.
Mechanism of Action
Target of Action
The primary target of N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .
Pharmacokinetics
It’s known that the compound exhibits extremely strong pi3kα inhibitory activity with an ic50 of 36 nM
Biochemical Analysis
Biochemical Properties
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide interacts with PI3Ks, inhibiting their activity . The compound’s sulfonamide functionality was found to be important for its PI3Kα inhibitory activity . The compound’s inhibitory activity on PI3Kβ was approximately 10-fold reduced .
Cellular Effects
The compound’s interaction with PI3Ks influences various cellular processes. By inhibiting PI3Ks, this compound can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PI3Ks and inhibiting their activity . This can lead to changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available substances. . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the functional groups within the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, particularly enzymes.
Medicine: Investigated for its potential as a PI3K inhibitor, which could be useful in treating diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives and sulfonamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
What sets N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide apart is its unique combination of the thiazolo[5,4-b]pyridine core with the thiophene-2-sulfonamide group. This structure provides a distinct set of electronic and steric properties, enhancing its potential as a PI3K inhibitor and its overall biological activity .
Properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S3/c20-24(21,14-4-2-10-22-14)19-12-7-5-11(6-8-12)15-18-13-3-1-9-17-16(13)23-15/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTKYBRBZRZBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.